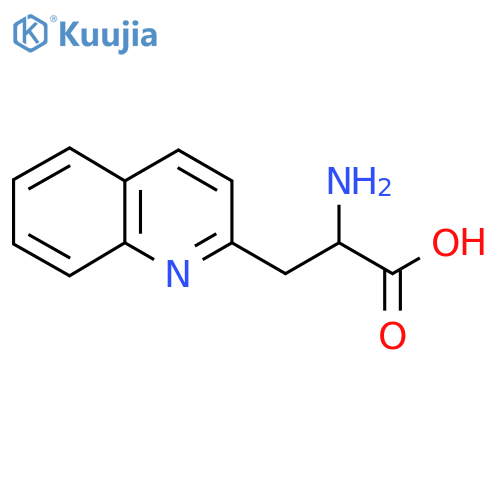

Cas no 123761-12-6 (2-amino-3-(quinolin-2-yl)propanoic acid)

2-amino-3-(quinolin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Quinolyl)-DL-alanine

- 2-Amino-3-(quinolin-2-yl)propionic acid

- (2S)-2-ammonio-3-quinolin-2-ylpropanoate

- 2-AMINO-3-PYRIDIN-3-YL-PROPIONIC ACID

- 3-(3'-PYRIDYL)-DL-ALANINE

- 3-isoquinolin-1-ylalanine

- BETA-(3-PYRIDYL)-DL-ALANINE

- H-BETA-(3-PYRIDYL)-DL-ALA-OH

- H-DL-ALA(3-PYRI)-OH

- H-DL-ALA(3'-PYRIDYL)-OH

- RARECHEM AK ML 0054

- 2-AMINO-3-(QUINOLIN-2-YL)PROPANOIC ACID

- 3-(2-Quinolyl)-DL-alanine, >=98.0% (HPLC)

- CS-0306595

- EN300-1838303

- 123761-12-6

- H-beta-(2-Quinolyl)-D-Ala-OH

- 2-amino-3-quinolin-2-ylpropanoic acid

- SCHEMBL502040

- A50374

- H-BETA-(2-QUINOLYL)-ALA-OH

- AKOS009097807

- 2-amino-3-(quinolin-2-yl)propanoic acid

-

- インチ: 1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)

- InChIKey: CRSSRGSNAKKNNI-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC1C=CC2C=CC=CC=2N=1)N)=O

計算された属性

- せいみつぶんしりょう: 216.08996

- どういたいしつりょう: 216.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

じっけんとくせい

- 密度みつど: 1.312

- ふってん: 404.7°C at 760 mmHg

- フラッシュポイント: 198.5°C

- 屈折率: 1.668

- PSA: 80.66

- LogP: 1.88950

2-amino-3-(quinolin-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1838303-0.05g |

2-amino-3-(quinolin-2-yl)propanoic acid |

123761-12-6 | 0.05g |

$216.0 | 2023-09-19 | ||

| Enamine | EN300-1838303-1.0g |

2-amino-3-(quinolin-2-yl)propanoic acid |

123761-12-6 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1838303-0.25g |

2-amino-3-(quinolin-2-yl)propanoic acid |

123761-12-6 | 0.25g |

$235.0 | 2023-09-19 | ||

| Enamine | EN300-1838303-5g |

2-amino-3-(quinolin-2-yl)propanoic acid |

123761-12-6 | 5g |

$743.0 | 2023-09-19 | ||

| Enamine | EN300-1838303-1g |

2-amino-3-(quinolin-2-yl)propanoic acid |

123761-12-6 | 1g |

$256.0 | 2023-09-19 | ||

| 1PlusChem | 1P000LII-500mg |

2-Quinolinepropanoic acid, α-amino- |

123761-12-6 | 97% | 500mg |

$106.00 | 2023-12-25 | |

| A2B Chem LLC | AA27082-500mg |

3-(2-Quinolyl)-dl-alanine |

123761-12-6 | 97% | 500mg |

$110.00 | 2024-04-20 | |

| 1PlusChem | 1P000LII-5g |

2-Quinolinepropanoic acid, α-amino- |

123761-12-6 | 97% | 5g |

$406.00 | 2023-12-25 | |

| Enamine | EN300-1838303-0.5g |

2-amino-3-(quinolin-2-yl)propanoic acid |

123761-12-6 | 0.5g |

$246.0 | 2023-09-19 | ||

| Enamine | EN300-1838303-2.5g |

2-amino-3-(quinolin-2-yl)propanoic acid |

123761-12-6 | 2.5g |

$503.0 | 2023-09-19 |

2-amino-3-(quinolin-2-yl)propanoic acid 関連文献

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

2-amino-3-(quinolin-2-yl)propanoic acidに関する追加情報

Comprehensive Overview of 2-amino-3-(quinolin-2-yl)propanoic acid (CAS No. 123761-12-6): Properties, Applications, and Research Insights

2-amino-3-(quinolin-2-yl)propanoic acid, identified by its CAS No. 123761-12-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its quinoline backbone and amino acid functionality, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features, including the quinolin-2-yl group and propanoic acid moiety, make it a versatile building block for drug discovery and material science applications.

In recent years, the demand for quinoline derivatives like 2-amino-3-(quinolin-2-yl)propanoic acid has surged due to their potential in targeting neurological disorders and inflammatory pathways. Researchers are particularly interested in its role as a precursor for small-molecule inhibitors and peptide mimetics, aligning with trends in personalized medicine. The compound's chirality and hydrogen-bonding capacity further enhance its utility in asymmetric catalysis and supramolecular chemistry.

From a synthetic perspective, CAS No. 123761-12-6 is often explored for its structure-activity relationships (SAR) in medicinal chemistry. Studies highlight its compatibility with cross-coupling reactions and microwave-assisted synthesis, addressing the growing need for sustainable methodologies. Its logP and solubility profiles are frequently optimized to improve bioavailability, a key focus in drug formulation research.

Beyond pharmaceuticals, 2-amino-3-(quinolin-2-yl)propanoic acid finds niche applications in fluorescent probes and metal-organic frameworks (MOFs). Its quinoline core enables chelation with transition metals, relevant for sensor development and catalysis. These interdisciplinary applications resonate with current interests in green chemistry and nanotechnology.

Analytical characterization of this compound typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry, reflecting industry standards for high-purity intermediates. Regulatory compliance with REACH and GMP guidelines ensures its safe handling in industrial settings, while computational studies leverage its molecular docking potential for virtual screening campaigns.

Emerging discussions in scientific forums often link CAS No. 123761-12-6 to fragment-based drug design (FBDD) and allosteric modulation, addressing unmet needs in oncology and CNS therapeutics. Its scaffold diversity also makes it a candidate for covalent inhibitor development, a hot topic in proteomics research.

In summary, 2-amino-3-(quinolin-2-yl)propanoic acid exemplifies the convergence of structural elegance and functional versatility in modern chemistry. As research continues to uncover its latent potential, this compound remains at the forefront of innovations bridging organic synthesis, biophysics, and therapeutic development.

123761-12-6 (2-amino-3-(quinolin-2-yl)propanoic acid) 関連製品

- 2228649-11-2(3-bromo-4-(3-methylazetidin-3-yl)oxypyridine)

- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)

- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)

- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)

- 2197936-16-4(1-(4-methyloxan-4-yl)propan-2-one)

- 400074-12-6(Ethyl 2-{2-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}-3,3,3-trifluoro-2-hydroxypropanoate)

- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)

- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)

- 878433-23-9(2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)

- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)